molecular formula C18H19N3OS B2754660 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 441289-53-8

4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2754660
CAS No.: 441289-53-8
M. Wt: 325.43
InChI Key: KNXJXGAWOIQVOJ-UHFFFAOYSA-N
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Description

The research compound 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. While specific studies on this exact molecule are not available in the public domain, its core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs function as negative allosteric modulators, exhibiting a state-dependent inhibition that is largely non-competitive, suggesting they target the transmembrane and/or intracellular domains of the receptor . The structural features of this compound—specifically the benzothiazole moiety—are also prevalent in molecular probes designed for neurodegenerative disease research, as similar structures are known to exhibit high-affinity binding to pathological protein aggregates . This combination of properties makes this compound a promising candidate for researchers exploring ion channel pharmacology, allosteric modulation of pentameric ligand-gated ion channels, and the development of novel pharmacological tools for probing ZAC's physiological functions. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

4-(dimethylamino)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-9-12(2)16-15(10-11)23-18(19-16)20-17(22)13-5-7-14(8-6-13)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJXGAWOIQVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable halogenated precursor.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new materials and catalysts.

Biology

The compound’s fluorescent properties make it useful as a probe in biological imaging. It can be used to label and visualize cellular components, such as proteins and nucleic acids, under a fluorescence microscope.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure can be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-donating properties.

Mechanism of Action

The mechanism by which 4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide exerts its effects depends on its application:

    Fluorescent Probe: The compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing it to be used as a fluorescent marker.

    Pharmacological Activity: When used as a drug, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved depend on the modifications made to its structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the benzamide and thiazole/benzothiazole moieties, influencing physicochemical and biological properties:

Table 1: Key Structural Differences and Inferred Properties
Compound Name/ID Substituents on Benzamide Substituents on Thiazole/Benzothiazole Key Inferred Properties/Activities
Target Compound 4-(Dimethylamino) 4,6-Dimethylbenzo[d]thiazol-2-yl Enhanced lipophilicity; potential modulation of receptor binding due to electron-donating methyl groups
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, E1) 3,4-Dichloro 5-(Morpholinomethyl), 4-(Pyridin-3-yl) Increased polarity from morpholine; potential kinase inhibition due to pyridine interaction
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (E6) 2,4-Dichloro Simple thiazol-2-yl (non-benzo fused) Lower lipophilicity; reported analgesic activity
N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (4, E4) 4-(Dimethylamino)benzyl 4-Chloro-6-nitrobenzo[d]thiazol-2-yl Electron-withdrawing nitro group may reduce metabolic stability compared to methyl substituents
N-(2-(Dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride (E7) 4-(Methylsulfonyl) 4,6-Dimethylbenzo[d]thiazol-2-yl Sulfonyl group enhances solubility and hydrogen-bonding capacity

Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s dimethylamino group (electron-donating) contrasts with dichloro or nitro substituents in analogs (e.g., 4d, E4), which are electron-withdrawing. This difference may alter electronic density on the benzamide, affecting binding to targets like enzymes or receptors .

Biological Activity

4-(Dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

Synthesis

The synthesis of this compound typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4,6-dimethylbenzo[d]thiazol-2-ylhydrazine. This reaction is commonly performed under acidic or basic conditions in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The interaction mechanisms include:

  • Hydrogen Bonding : Facilitates binding to specific enzymes or receptors.
  • π-π Interactions : Stabilizes the compound's interaction with nucleic acids or proteins.
  • Electrostatic Forces : Enhances binding affinity to negatively charged sites on proteins.

These interactions can modulate enzyme activities, particularly those involved in cancer cell proliferation, suggesting potential anti-cancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways .
  • Fluorescent Probes : The compound has been investigated for its potential use as a fluorescent probe due to its unique electronic properties. This application is particularly relevant in biological imaging and tracking cellular processes.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with cancer progression, which could lead to the development of novel therapeutic agents targeting similar pathways .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AnticancerInduces apoptosis in breast cancer cells
Fluorescent ProbeExhibits unique electronic properties
Enzyme InhibitionInhibits enzymes linked to cancer

Applications in Medicine

Given its promising biological activities, this compound is being explored for various applications:

  • Cancer Therapy : As a potential lead compound for developing new anticancer drugs.
  • Diagnostic Tools : Utilized in imaging techniques due to its fluorescent properties.
  • Research Reagent : Employed in biochemical assays for studying enzyme interactions and cellular processes .

Q & A

Q. How to design stability studies under physiological conditions?

  • Protocol :
  • pH Variability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Light Sensitivity : Conduct amber vial comparisons to assess photodegradation .

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